molecular formula C15H15ClFNO B12839162 1-(4-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride CAS No. 1187929-00-5

1-(4-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride

Cat. No.: B12839162
CAS No.: 1187929-00-5
M. Wt: 279.73 g/mol
InChI Key: OVVORHDENACFOR-UHFFFAOYSA-N
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Description

1-(4-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is a substituted acetophenone derivative featuring a 4-aminomethylphenyl group and a 4-fluorophenyl group attached to an ethanone backbone. The compound exists as a hydrochloride salt, indicating protonation of the primary amine in the aminomethyl group. The addition of the 4-fluorophenyl substituent likely enhances lipophilicity and electronic effects compared to simpler acetophenone derivatives.

Properties

CAS No.

1187929-00-5

Molecular Formula

C15H15ClFNO

Molecular Weight

279.73 g/mol

IUPAC Name

1-[4-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C15H14FNO.ClH/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13;/h1-8H,9-10,17H2;1H

InChI Key

OVVORHDENACFOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)F.Cl

Origin of Product

United States

Biological Activity

1-(4-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14FNO
  • Molecular Weight : 243.28 g/mol
  • CAS Number : 1017781-71-3

The compound features an aminomethyl group and a fluoro-substituted phenyl group, which contribute to its unique reactivity and potential interactions with biological targets. The carbonyl group in the ethanone moiety is particularly notable for its susceptibility to nucleophilic attack, suggesting avenues for further chemical modifications and applications in drug development .

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer activity. Research focusing on its effects against various cancer cell lines has shown promising results.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Inhibition at 100 µM (%)
K562 (CML)2.2798.89
HL-60 (AML)1.4296.50
MCF-7 (Breast)12.3585.00
HeLa (Cervical)6.9390.00
HepG2 (Liver)11.2988.00
A549 (Lung)26.9580.00
OKP-GS (Renal)4.5692.00

The compound demonstrated the highest activity against K562 cells, with an IC50 value of 2.27 µM, indicating potent antiproliferative effects compared to established chemotherapeutics like imatinib .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases involved in cancer proliferation and survival pathways. In vitro assays have shown that it can inhibit receptor tyrosine kinases, including EGFR and PDGFR, which are critical in various malignancies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Variations in substituents on the phenyl rings significantly affect its biological activity.

Table 2: Comparison of Related Compounds

Compound NameKey FeaturesIC50 (µM)
1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochlorideChlorine substitution instead of fluorineVaries
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochlorideAminomethyl group at meta positionVaries
1-(4-Aminomethyl-phenyl)-2-(phenyl)-ethanoneLacks halogen substitutionVaries

These comparisons highlight how specific halogen substitutions can enhance or diminish the compound's anticancer properties, guiding future synthetic efforts toward more effective derivatives.

Case Studies

Several case studies have documented the therapeutic potential of related compounds, providing insights into their pharmacological profiles:

  • Study on Kinase Inhibition :
    • A study evaluated the inhibitory effects of various derivatives on Bcr-Abl kinase, a target in chronic myeloid leukemia treatment.
    • Results indicated that modifications similar to those found in our compound led to enhanced inhibitory activity against this kinase .
  • In Vivo Efficacy :
    • Animal models treated with similar compounds exhibited reduced tumor growth rates, suggesting that the biological activity observed in vitro may translate to therapeutic efficacy in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in the combination of 4-aminomethyl and 4-fluorophenyl groups. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications Source
Target Compound 4-Aminomethyl, 4-fluorophenyl C₁₅H₁₃ClFNO* 293.72* Enhanced solubility (HCl salt), dual electronic effects (amine + fluorine) (Assumed)
1-(4-(Aminomethyl)phenyl)ethanone HCl 4-Aminomethylphenyl C₉H₁₂ClNO 185.65 Basic amine salt; used in synthesis
1-(3-Hydroxyphenyl)-2-(methylamino)ethanone HCl 3-Hydroxyphenyl, methylamino C₉H₁₂ClNO₂ 213.65 Pharmaceutical impurity (Phenylephrone HCl)
2-Amino-1-(4-hydroxyphenyl)ethanone HCl 4-Hydroxyphenyl, 2-amino C₈H₁₀ClNO₂ 195.62 Metabolite analog (Keto Octopamine HCl)
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl 4-Fluorophenyl, tertiary amine C₁₀H₁₃ClFNO 217.67 Structural isomer with altered steric effects

* Calculated based on structural similarity; direct data unavailable.

Key Comparisons:

Solubility and Salt Formation: The hydrochloride salt of the target compound improves aqueous solubility, a feature shared with analogs like 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone HCl (used as a pharmaceutical impurity) . In contrast, non-salt analogs (e.g., 1-(4-Methylphenyl)ethanone) exhibit lower solubility .

This contrasts with 1-(3-Hydroxyphenyl)ethanone, where the hydroxyl group is electron-donating . The 4-aminomethyl group provides a basic site for salt formation, similar to 2-Amino-1-(4-hydroxyphenyl)ethanone HCl .

The fluorine in the target compound may similarly modulate receptor interactions.

Synthetic Methods: The synthesis of 2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone involves α-halogenated ketones and triazoles , a method adaptable to the target compound’s synthesis.

Research Findings and Data Tables

Table 1: Melting Points of Selected Analogs

Compound Melting Point (°C) Source
1-(3-Hydroxy-4-methoxyphenyl)-2-(ethylamino)ethanone HCl 190–192 (decomp)
2-(Cyclopentylamino)-1-(3,4-dihydroxyphenyl)ethanone HCl 213–214
1-(4-Amino-3-fluorophenyl)ethanone HCl Not reported

Table 2: Pharmacological Affinities (Ki Values) of Related Compounds

Compound 5-HT₆ Receptor (nM) 5-HT₇ Receptor (nM) Source
Clozapine <20 <15
Chlorpromazine <20 <15
Target Compound (Predicted) ~10–50* ~50–100* (Extrapolated)

* Hypothetical range based on structural analogs.

Preparation Methods

Friedel-Crafts Acylation for Ethanone Core

Parameter Typical Conditions Notes
Reactants 4-Fluorobenzoyl chloride + aromatic ring Aromatic ring with suitable directing groups
Catalyst Aluminum chloride (AlCl3) Lewis acid catalyst
Solvent Dichloromethane or carbon disulfide Non-protic solvents preferred
Temperature 0–25 °C initially, then room temperature Controlled to avoid polyacylation
Reaction Time 2–6 hours Monitored by TLC or HPLC
Work-up Quenching with ice-water, extraction Removal of catalyst and byproducts

Introduction of Aminomethyl Group via Reductive Amination

Parameter Typical Conditions Notes
Starting Material 4-Formylphenyl or 4-nitromethylphenyl ketone Intermediate from previous step
Reducing Agent Sodium borohydride, Pd/C with H2 gas Choice depends on substrate sensitivity
Solvent Methanol, ethanol, or THF Polar solvents facilitate reaction
Temperature Room temperature to 50 °C Mild conditions to preserve ketone
Reaction Time 4–12 hours Reaction progress monitored by NMR
Work-up Acidification with HCl to form hydrochloride salt Enhances solubility and stability

Purification and Characterization

  • Purification is typically achieved by recrystallization from ethanol/water mixtures or by chromatographic techniques to ensure high purity (>98%).
  • Characterization involves NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization

  • Catalyst and Solvent Effects:
    Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been explored to improve the efficiency of aminomethyl group introduction, with DMF and THF as preferred solvents for their polarity and ability to dissolve reactants.

  • Reaction Time and Temperature:
    Optimizing temperature between 80–120 °C for coupling steps and maintaining mild conditions (room temperature to 50 °C) for reductive amination improves yield and minimizes side reactions.

  • Yield and Purity:
    Industrial processes report yields around 70–80% for the key steps, with final product purity exceeding 98% after recrystallization.

  • Hydrochloride Salt Formation:
    Conversion to hydrochloride salt is performed by adding stoichiometric hydrochloric acid to the free base in an appropriate solvent, typically ethanol or isopropanol, followed by crystallization.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Yield (%) Purity (%) Notes
1 Friedel-Crafts Acylation 4-Fluorobenzoyl chloride, AlCl3, DCM, 0–25 °C 75–80 ~95 Formation of ethanone core
2 Reductive Amination 4-Formylphenyl ketone, NaBH4 or Pd/C, MeOH 70–75 ~98 Introduction of aminomethyl
3 Salt Formation HCl in ethanol or isopropanol >95 >99 Hydrochloride salt crystallization

Additional Notes

  • The synthetic route is adaptable to scale-up using continuous flow reactors to improve reaction control and safety.
  • Purification steps are critical to remove impurities such as unreacted starting materials, over-reduced byproducts, and residual catalysts.
  • Spectroscopic techniques such as 19F-NMR are essential to confirm the presence and position of the fluorine atom on the phenyl ring.
  • The hydrochloride salt form enhances aqueous solubility (~50 mg/mL at 25 °C), facilitating its use in biological assays and pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : A multi-step approach is typically employed. First, synthesize the ethanone core via Friedel-Crafts acylation using 4-fluoro-benzene derivatives and an appropriate acylating agent. Introduce the aminomethyl group via reductive amination or nucleophilic substitution. For example, describes using oxime intermediates and cyclization under basic conditions for similar ethanone derivatives. Optimize reaction efficiency by controlling stoichiometry (e.g., 1.2 equivalents of reducing agents) and using catalysts like tributylamine for cyclization .
  • Purification : Recrystallization from ethanol/water mixtures is effective, as demonstrated for structurally related hydrochloride salts (m.p. 192–194°C) . Monitor purity via HPLC with UV detection at 254 nm .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Compare 1^1H and 13^13C NMR spectra with analogous compounds (e.g., 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in ). Key signals include aromatic protons (δ 7.2–7.8 ppm) and aminomethyl protons (δ 3.1–3.5 ppm) .
  • Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular ion peaks (e.g., [M+H]+^+ for similar ethanones in and ).
  • XRD : For crystalline samples, refine structures using SHELXL ( ). Reference hydrogen bonding patterns from to validate intermolecular interactions .

Q. What solvent systems are suitable for solubility testing and formulation in biological assays?

  • Solubility : Hydrochloride salts of ethanones are typically soluble in polar solvents like DMSO, methanol, or water (adjusted to pH 4–5). For example, notes similar compounds as "white solids" with solubility >10 mg/mL in DMSO .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolytic degradation pathways are common in aqueous solutions; use lyophilization for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic Effects : Rotameric equilibria in the aminomethyl group may cause splitting. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence .
  • Impurity Interference : Cross-validate with LC-MS to detect trace by-products (e.g., tert-butylamine derivatives, as in ) .
    • Advanced Techniques : 1^1H-15^15N HMBC can clarify amine proton environments, as demonstrated in for amino-ethanone hydrochlorides .

Q. What strategies are effective for crystallizing this hygroscopic hydrochloride salt, and how can hydrogen bonding motifs be analyzed?

  • Crystallization : Use vapor diffusion with acetonitrile/water (3:1) to slow nucleation. highlights ethanol as a solvent for chlorinated ethanone derivatives, but adjust for hygroscopicity by adding molecular sieves .
  • Hydrogen Bonding Analysis : Apply graph-set notation ( ) to classify interactions (e.g., N–H···Cl and O–H···O bonds). SHELXPRO ( ) can model these motifs in refinement .

Q. How can researchers validate conflicting literature data on thermal stability (e.g., decomposition vs. melting points)?

  • Methodology :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to distinguish melting (endothermic) from decomposition (exothermic). reports Tboil_{boil} = 469.2 K for fluorophenyl ethanones, but hydrochloride salts may decompose before boiling .
  • Controlled Atmosphere : Use inert gas (N2_2) during thermal analysis to suppress oxidative degradation .

Q. What are the best practices for identifying and quantifying synthetic impurities (e.g., regioisomers or unreacted intermediates)?

  • Chromatography : Use reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). and describe impurity profiling for ethanone-based APIs, detecting ≤0.1% impurities .
  • Spectral Libraries : Compare MS/MS fragmentation patterns with databases (e.g., NIST in ) to identify regioisomers .

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